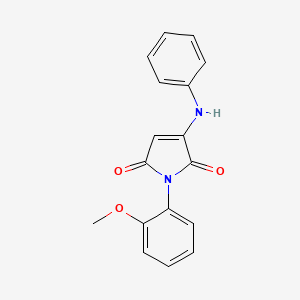
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate (TBI-NPC) is an organic compound of the naphthyridine family, which is used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 437.22 g/mol and a melting point of 140-142 °C. TBI-NPC is a versatile compound that can be used as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry.
Applications De Recherche Scientifique
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is used in various scientific research applications. It is used as a ligand in coordination chemistry, as a starting material for the synthesis of other compounds, and as a reagent in organic synthesis. In coordination chemistry, Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can be used to form complexes with metals such as zinc, copper, and nickel. These complexes can then be used for various applications, such as catalysis, electrochemical sensing, and drug delivery. In organic synthesis, Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can be used as a reagent to synthesize other compounds, such as benzimidazole derivatives. It can also be used as a starting material for the synthesis of other compounds, such as polymers.
Mécanisme D'action
Target of Action
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a derivative of 1,5-naphthyridines . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . .
Mode of Action
1,5-naphthyridines, in general, are known to interact with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Result of Action
Many 1,5-naphthyridine derivatives exhibit a variety of biological activities , suggesting that this compound may also have potential biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate in laboratory experiments is that it is relatively non-toxic and has low acute toxicity. This makes it safe to use in a laboratory setting. However, there are some limitations to using Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate in laboratory experiments. For example, it is a relatively expensive compound, which can limit its use in some experiments. Additionally, it is not as widely available as some other compounds, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for research involving Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate. For example, further research could be conducted to explore its potential applications in drug delivery and catalysis. Additionally, further research could be conducted to explore its potential use as a reagent in organic synthesis, as well as its potential use as a starting material for the synthesis of other compounds. Furthermore, further research could be conducted to explore the biochemical and physiological effects of Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate, as well as its potential toxicity.
Méthodes De Synthèse
Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is synthesized via a three-step reaction. The first step is the reaction between tert-butyl bromide and 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylic acid in the presence of a base, such as potassium carbonate. This reaction results in the formation of the corresponding tert-butyl ester. The second step is the hydrolysis of the ester, which is accomplished by treating it with aqueous acid, such as hydrochloric acid. This produces the desired product, Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate. The third step is the purification of the product, which is accomplished by recrystallization of the crude material.
Propriétés
IUPAC Name |
tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-10(14)6-7-15-11(9)16/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNWXZNPMPMSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CN=C21)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



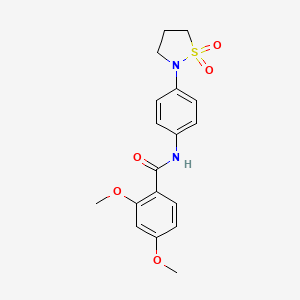
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2456882.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2456885.png)

![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2456887.png)
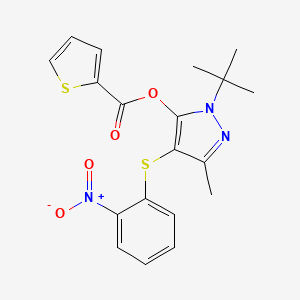
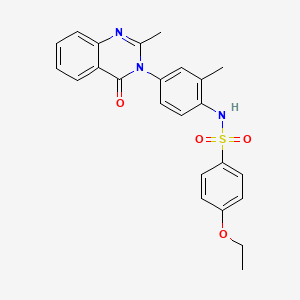
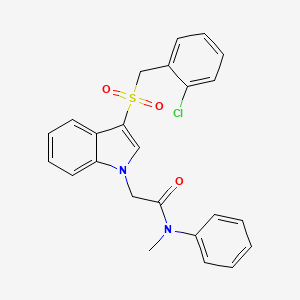
![3-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B2456895.png)
